Amino-PEG4-CH2CO2tBu
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Overview
Description
Amino-PEG4-CH2CO2tBu, also known as amino-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative. This compound contains an amino group and a t-butyl protected carboxyl group linked through a linear PEG chain. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG4-CH2CO2tBu can be synthesized through several methods. One common approach involves the reaction of PEG4 diol with t-butyl succinimidyl carbonate, followed by deprotection of the amino group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The reaction conditions typically involve:
PEG4 diol: Starting material
t-butyl succinimidyl carbonate: Reactant for ester formation
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl): Deprotection agents
Reaction temperature: Room temperature to 50°C
Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydroxylamines.
Reduction: The oxime formed can be reduced to hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) or hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Oximes or hydroxylamines
Reduction: Hydroxylamines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Amino-PEG4-CH2CO2tBu has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amino-PEG4-CH2CO2tBu primarily involves its ability to form stable linkages with other molecules. The amino group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages . This bioconjugation capability allows for the targeted delivery of drugs and other therapeutic agents, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
Amino-PEG4-CH2CO2tBu is unique due to its specific functional groups and PEG spacer. Similar compounds include:
Amino-PEG1-t-butyl ester: Shorter PEG chain, different solubility and reactivity.
Amino-PEG11-t-butyl ester: Longer PEG chain, increased solubility and flexibility.
Amino-PEG12-t-butyl ester: Similar to PEG11 but with slightly different properties.
These compounds differ in their PEG chain length, which affects their solubility, flexibility, and reactivity, making this compound a versatile choice for various applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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